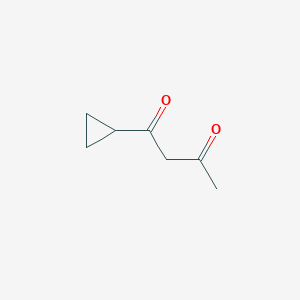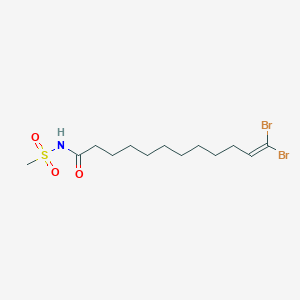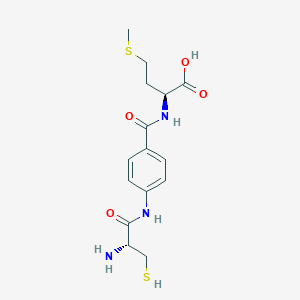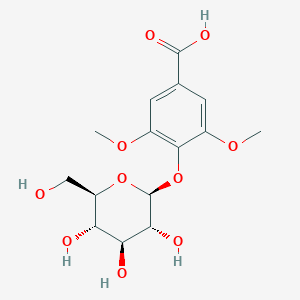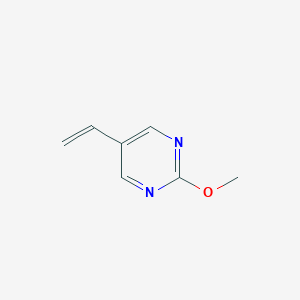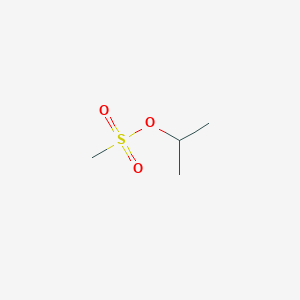
Isopropylmethansulfonat
Übersicht
Beschreibung
Synthesis Analysis
Isopropyl methanesulfonate can be synthesized through reactions involving methanesulfonic acid or its derivatives. For instance, the reaction of aliphatic alcohols with methanesulfonyl chloride leads to the formation of aliphatic methanesulfonates (mesylates), including isopropyl methanesulfonate, in high yields. These reactions are specific and yield versatile intermediates used in lipid synthesis, among other applications (Spener, 1973).
Molecular Structure Analysis
The molecular structure of isopropyl methanesulfonate involves a methanesulfonate group attached to an isopropyl group. This structure is crucial for its reactivity and properties. Advanced studies, such as computational analyses, provide insights into the optimized molecular structures and potential conformations of methanesulfonate derivatives, contributing to our understanding of their behavior in various reactions (Tuttolomondo et al., 2009).
Chemical Reactions and Properties
Isopropyl methanesulfonate participates in numerous chemical reactions, showcasing its versatility as an intermediate. Its reactivity includes formation and cleavage reactions, where it serves as a substrate for generating a variety of chemical compounds. Methanesulfonates are known for their involvement in electrophilic substitution reactions, esterification, and as intermediates in the synthesis of complex molecules (Díaz-Urrutia & Ott, 2019).
Physical Properties Analysis
The physical properties of isopropyl methanesulfonate, such as melting point, boiling point, and solubility, are influenced by its molecular structure. These properties are essential for determining its behavior and stability under different conditions. Studies employing methods like capillary gas chromatography have provided detailed information on its trace analysis in pharmaceuticals, highlighting its physical characteristics at ppm levels (Li, 2004).
Chemical Properties Analysis
Isopropyl methanesulfonate's chemical properties, including reactivity with other compounds and stability under various conditions, are fundamental to its applications in chemical synthesis. Research on its reactions with DNA and other nucleosides has shed light on its alkylating capabilities and the formation of adducts, offering insights into its mechanism of action in biological and synthetic contexts (Li et al., 1990).
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Kontrolle der genotoxischen Verunreinigung
Isopropylmethansulfonat wird in der Pharmakologie wegen seines Potenzials als genotoxische Verunreinigung in Arzneimittelsubstanzen genauestens untersucht. Die Verbindung kann während der Synthese von Sulfonsäuresalzen entstehen, die als Gegenionen in Kristallisationsprozessen, Schutzgruppen oder sauren Katalysatoren in API-Synthesen verwendet werden . Regulierungsbehörden haben Richtlinien aufgestellt, um das Vorhandensein solcher Verunreinigungen zu minimieren, da sie potenziell genetische Defekte und Krebs verursachen können .
Organische Synthese: Alkylierungsmittel
In der organischen Chemie dient this compound als Alkylierungsmittel, insbesondere bei der Synthese von Arzneimitteln. Es wird verwendet, um Isopropylgruppen in Moleküle einzuführen, was die physikalischen und chemischen Eigenschaften einer Verbindung erheblich verändern kann und Löslichkeit, Stabilität und Reaktivität beeinflusst .
Biochemie: mRNA-Integrität und Ribosomenfunktion
Biochemisch können Alkylierungsmittel wie this compound RNA modifizieren, was während der Proteinsynthese zu einem Ribosomen-Stillstand führt. Dies wurde in bakteriellen Systemen beobachtet, in denen eine alkylierende Schädigung der mRNA die Aktivierung von Ribosomen-Rettungswegen erforderlich macht . Solche Studien helfen, die zellulären Reaktionen auf alkylierenden Stress zu verstehen.
Materialwissenschaften: Lösungsmittel und Katalysator
This compound wird in den Materialwissenschaften als Lösungsmittel und Katalysator für verschiedene Reaktionen verwendet. Seine Eigenschaften machen es geeignet, eine Reihe von Materialien zu lösen und zu manipulieren, was zur Entwicklung neuer Verbindungen und Materialien mit einzigartigen Eigenschaften beiträgt .
Umweltwissenschaften: Auflösung von Metallsalzen
Obwohl es nicht direkt mit this compound zusammenhängt, ist seine Stammverbindung, Methansulfonsäure, dafür bekannt, eine große Bandbreite an Metallsalzen zu lösen. Diese Eigenschaft ist möglicherweise nützlich in Umweltanwendungen wie Metallrückgewinnungs- und Recyclingprozessen .
Industrielle Anwendungen: Galvanisierung
In industriellen Umgebungen wird Methansulfonsäure, die mit this compound verwandt ist, zur Galvanisierung von Zinn und Zinn-Blei-Lötzinn verwendet. Sie wird gegenüber anderen Säuren bevorzugt, da sie nicht oxidierend ist und Metallsalze bei höheren Konzentrationen lösen kann, was auf die Verwendung ihrer Ester wie this compound übertragen werden könnte .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Isopropyl methanesulfonate (IPMS) is a potent genotoxic compound . It primarily targets DNA, specifically the O6 position of guanine . The alkylating ability of IPMS allows it to interact with DNA, leading to modifications that can disrupt normal cellular processes .
Mode of Action
IPMS acts by alkylating the O6 position of guanine in DNA . Alkylation introduces an alkyl group (in this case, isopropyl) into the DNA molecule, leading to the formation of O6-isopropylguanine . This modification can interfere with DNA replication and transcription, potentially leading to mutations and other genetic abnormalities .
Biochemical Pathways
The primary biochemical pathway affected by IPMS is DNA replication and transcription . The alkylation of guanine can cause mispairing during DNA replication, leading to mutations . These mutations can disrupt normal cellular processes and potentially lead to cell death .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body . Its small size and lipophilicity may also facilitate its passage across cell membranes, enhancing its bioavailability .
Result of Action
The primary result of IPMS action is DNA damage, specifically the formation of O6-isopropylguanine . This can lead to mutations during DNA replication, potentially causing cell death . In addition, IPMS has been shown to trigger double-strand break-mediated cell death and micronucleus induction in certain cell types .
Action Environment
The action of IPMS can be influenced by various environmental factors. For example, the presence of other chemicals can affect its reactivity and thus its genotoxic potential . Additionally, the pH and temperature of the environment can influence the stability of IPMS and its ability to alkylate DNA .
Eigenschaften
IUPAC Name |
propan-2-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-4(2)7-8(3,5)6/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWHCQCMVCPLEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8031497 | |
| Record name | Isopropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8031497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [HSDB] | |
| Record name | Isopropyl methanesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5726 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
82 °C at 6 mm Hg | |
| Record name | ISOPROPYL METHANESULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.145 | |
| Record name | ISOPROPYL METHANESULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.43 [mmHg] | |
| Record name | Isopropyl methanesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5726 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Clear, colorless liquid | |
CAS RN |
926-06-7 | |
| Record name | Isopropyl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8031497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL METHANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0K2TXY26B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOPROPYL METHANESULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




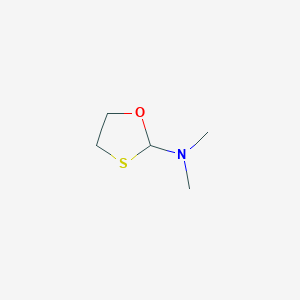

![2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B49225.png)
